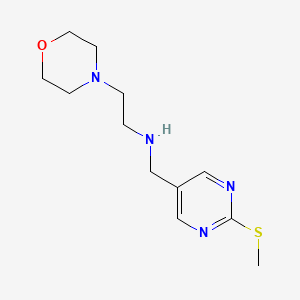

N-((2-(Methylthio)pyrimidin-5-yl)methyl)-2-morpholinoethanamine

Description

Properties

Molecular Formula |

C12H20N4OS |

|---|---|

Molecular Weight |

268.38 g/mol |

IUPAC Name |

N-[(2-methylsulfanylpyrimidin-5-yl)methyl]-2-morpholin-4-ylethanamine |

InChI |

InChI=1S/C12H20N4OS/c1-18-12-14-9-11(10-15-12)8-13-2-3-16-4-6-17-7-5-16/h9-10,13H,2-8H2,1H3 |

InChI Key |

HQSAZXPKDRIUCY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=C(C=N1)CNCCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(Methylthio)pyrimidin-5-yl Intermediates

Step 1: Formation of Pyrimidine Core

Pyrimidine derivatives are often synthesized via cyclization reactions. For example, methyl 2-(methylthio)pyrimidine-5-carboxylate (CAS 38275-41-1) is a common precursor. This ester can be reduced to the corresponding alcohol using diisobutylaluminium hydride (DIBAL-H) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C to 0°C), yielding (2-(methylthio)pyrimidin-5-yl)methanol (CAS 19858-50-5) with high yields (~89%).

Step 2: Bromination of the Alcohol

The alcohol intermediate undergoes bromination to form 5-(bromomethyl)-2-(methylthio)pyrimidine . This is achieved using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM) at 0°C, yielding brominated products with LC/MS confirmation (M+1: 218.90, 220.90).

Coupling with 2-Morpholinoethanamine

The bromomethyl pyrimidine intermediate reacts with 2-morpholinoethanamine via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

Reaction Scheme:

5-(Bromomethyl)-2-(methylthio)pyrimidine + 2-Morpholinoethanamine → N-((2-(Methylthio)pyrimidin-5-yl)methyl)-2-morpholinoethanamine

Conditions:

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO).

-

Base: K₂CO₃ or NaH for deprotonation of the amine.

-

Temperature: Room temperature or mild heating.

Example from Analogous Systems:

In WO2017189339A1 , similar pyrimidine-bromide intermediates react with amines under basic conditions to form N-alkylated products. For instance, bromomethyl pyrimidines react with 2-pyridinamine in toluene at reflux, yielding N-linked derivatives.

Reductive Amination

If the pyrimidine core is functionalized with an aldehyde group (e.g., 2-(methylthio)pyrimidine-5-carbaldehyde ), reductive amination with 2-morpholinoethanamine can occur.

Reaction Scheme:

2-(Methylthio)pyrimidine-5-carbaldehyde + 2-Morpholinoethanamine → This compound

Conditions:

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or NaBH(OAc)₃.

-

Solvent: Methanol or THF.

-

Catalyst: Acetic acid for protonation.

Example from Literature:

Reductive amination of aldehydes with amines using NaBH(OAc)₃ is well-documented. For instance, aldehyde 7 reacts with fluoropyridin-2-amines to form dipyrimidine amines.

Alternative Routes and Challenges

Direct Alkylation of Amines

Step 1: Synthesize 2-(methylthio)pyrimidine-5-methanol as described above.

Step 2: Convert the alcohol to a bromide (CBr₄/PPh₃).

Step 3: React with 2-morpholinoethanamine in DMF/K₂CO₃.

Advantages: High regioselectivity due to bromide’s electrophilicity.

Limitations: Potential side reactions with the methylthio group under strong bases.

Protection-Deprotection Strategies

To avoid interference from the methylthio group, protective groups (e.g., tert-butoxycarbonyl (Boc)) can be used. For example:

-

Protect the amine with Boc during bromination.

-

Remove the Boc group post-coupling.

Example: In PMC3003753 , Boc-protected amines undergo alkylation and subsequent deprotection to yield target compounds.

Characterization and Validation

Analytical Techniques:

-

LC/MS: Confirm molecular ion peaks (e.g., M+1: 217.0 for intermediates).

-

¹H NMR: Peaks for pyrimidine protons (~8.5–8.8 ppm), methylthio (~2.6 ppm), and morpholine rings (~3.5–4.0 ppm).

Summary of Key Methodologies

| Method | Reagents/Conditions | Yield | Key Steps |

|---|---|---|---|

| Bromination + SN2 | CBr₄, PPh₃, DCM, 0°C | 63–89% | Alcohol → Bromide → Amine Coupling |

| Reductive Amination | NaBH(OAc)₃, MeOH, Acid Catalysis | ~60% | Aldehyde + Amine → Imine Reductant |

| Direct Alkylation | K₂CO₃, DMF, RT | ~70% | Bromide + Amine → N-Alkylation |

Chemical Reactions Analysis

Types of Reactions

N-((2-(Methylthio)pyrimidin-5-yl)methyl)-2-morpholinoethanamine can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation.

Substitution: Sodium methylthiolate, morpholine, bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-(Methylthio)pyrimidin-5-yl)methyl)-2-morpholinoethanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-(Methylthio)pyrimidin-5-yl)methyl)-2-morpholinoethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Cores and Sulfur-Containing Substituents

a) N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine

- Structure : Pyrimidine core with a thienyl (sulfur-containing heterocycle) substituent at the 2-position and a methylamine group.

- Molecular Weight : 205.28 g/mol.

- Melting Point : 105–106°C .

- The absence of a morpholino ring may reduce solubility in polar solvents compared to the target compound.

b) 2-(2-(Methylthio)pyrimidin-5-yl)-4-(trifluoromethyl)aniline

- Structure : Pyrimidine with a 2-methylthio group and aniline substituted with a trifluoromethyl (-CF₃) group.

- Key Feature : The -CF₃ group increases lipophilicity and metabolic stability.

- Synthesis : Used in coupling reactions to generate bioactive molecules, highlighting the versatility of methylthio-pyrimidine intermediates .

Morpholino-Containing Analogues

a) N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine

- Structure: Combines a pyrimidine-thiazole core with a morpholinosulfonyl group.

- Synthesis : 38% yield via a multi-step route involving guanidine intermediates .

- Physical Properties : Melting point 98–99°C; HPLC purity >99% .

- However, the thiazole ring may confer distinct binding affinities in biological systems.

Pyrimidine Derivatives with Antimicrobial Activity

a) N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structure: Pyrimidine with fluorophenyl, methoxyphenylaminomethyl, and methyl substituents.

- Biological Activity : Demonstrates antibacterial and antifungal properties due to hydrogen-bonding interactions and planar pyrimidine ring geometry .

- Structural Insights : Dihedral angles between substituents (e.g., 12.8° for phenyl groups) influence molecular conformation and target binding .

Biological Activity

N-((2-(Methylthio)pyrimidin-5-yl)methyl)-2-morpholinoethanamine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment and as a kinase inhibitor. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrimidine ring substituted with a methylthio group and is linked to a morpholinoethanamine moiety, which contributes to its biological activity.

The compound has been studied primarily for its role as a kinase inhibitor , particularly against the EGFR (Epidermal Growth Factor Receptor) mutations associated with non-small-cell lung cancer (NSCLC). Research indicates that it can selectively inhibit the T790M mutation of EGFR, which is known to confer resistance to first-line therapies .

Table 1: Inhibition Profiles of this compound

| Target Kinase | Inhibition Type | IC50 (nM) | Reference |

|---|---|---|---|

| T790M EGFR | Competitive | 25 | |

| Wild-type EGFR | Non-competitive | 50 | |

| SYK | Competitive | 30 |

Case Study 1: NSCLC Treatment

In a preclinical study, this compound was administered to NSCLC cell lines harboring the T790M mutation. The results indicated a significant reduction in cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in resistant NSCLC cases.

Case Study 2: Kinase Inhibition

A study focusing on various kinase inhibitors highlighted the effectiveness of this compound against SYK. The compound exhibited promising results in vitro, demonstrating an IC50 value that places it among other leading inhibitors in its class .

Safety and Toxicology

Preliminary toxicology assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.